molecular formula C12H15ClFNO B13593829 4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol

4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol

Cat. No.: B13593829
M. Wt: 243.70 g/mol
InChI Key: FMYTYLXTODWBMF-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3-chloro-4-fluorobenzyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The dual halogenation can enhance the compound’s binding affinity to certain molecular targets and improve its stability under various conditions .

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

4-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15ClFNO/c13-10-7-9(1-2-11(10)14)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI Key

FMYTYLXTODWBMF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=C(C=C2)F)Cl)O

Origin of Product

United States

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